

Comprehensive Technical Guide: Acetylsalicylamide Physicochemical Profiling

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Compound of Interest

Compound Name: *Acetylsalicylamide*

CAS No.: 5663-71-8

Cat. No.: B1615398

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Executive Summary

Acetylsalicylamide (specifically the O-acetyl derivative, 2-acetoxybenzamide) represents a critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). Functioning as the amide prodrug of salicylamide and a close structural relative of aspirin (acetylsalicylic acid), its physicochemical profile—specifically molecular weight and lipophilicity—dictates its pharmacokinetic behavior, blood-brain barrier (BBB) permeability, and hydrolytic stability.

This guide provides a rigorous technical analysis of **acetylsalicylamide**, resolving common nomenclature ambiguities between its O-acetyl, N-acetyl, and ring-substituted isomers. It details the molecular weight calculations, lipophilicity (LogP/LogD) values derived from experimental and computational models, and provides validated protocols for their determination.

Part 1: Chemical Identity & Nomenclature Resolution

The term "**acetylsalicylamide**" is chemically ambiguous. In drug development contexts, it most frequently refers to 2-acetoxybenzamide (**O-acetylsalicylamide**), the direct amide analog of aspirin. However, commercial catalogs often list 5-**acetylsalicylamide** under this name.

Structural Classification

Common Name	IUPAC Name	CAS Number	Molecular Formula	Structural Feature
O-Acetylsalicylamide	2-(Acetyloxy)benzamide	5663-71-8	C ₉ H ₉ NO ₃	Acetyl group on phenolic Oxygen (Aspirin analog)
N-Acetylsalicylamide	N-Acetyl-2-hydroxybenzamide	487-48-9	C ₉ H ₉ NO ₃	Acetyl group on amide Nitrogen (Salacetamide)
5-Acetylsalicylamide	5-Acetyl-2-hydroxybenzamide	40187-51-7	C ₉ H ₉ NO ₃	Acetyl group on Phenyl ring at C5

Molecular Weight Analysis

For all isomers (

):

- Monoisotopic Mass: 179.0582 Da
- Average Molecular Weight: 179.17 g/mol

Calculation:

Part 2: Lipophilicity (LogP) & Physicochemical Data[1][2][3]

Lipophilicity is the governing parameter for the compound's absorption and distribution.[1]

Unlike aspirin, the amide group in **acetylsalicylamide** alters the hydrogen bonding network, significantly impacting

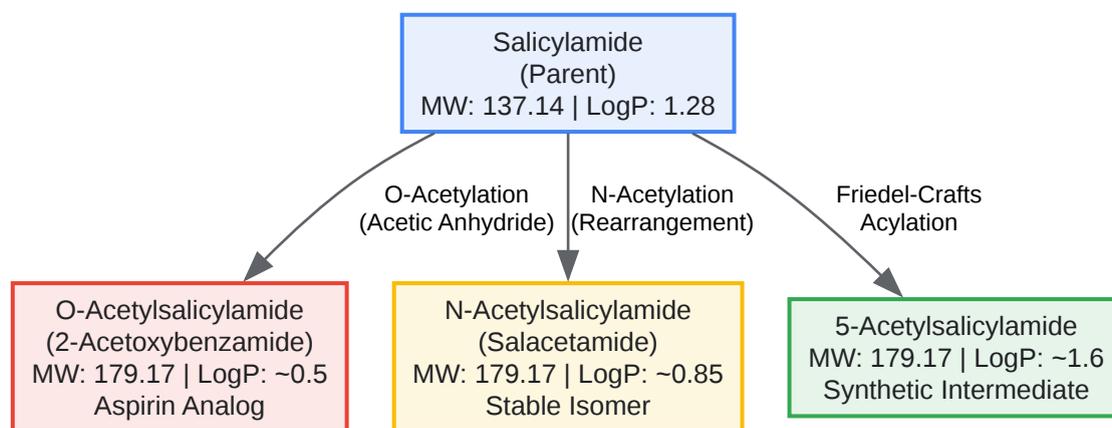
Comparative Lipophilicity Data

Compound	Experimental	Computed (XLogP3/CLogP)		Notes
O-Acetylsalicylamide	0.50 – 0.80 (Est.)	0.50	~0.50	Lower than aspirin due to loss of intramolecular H-bond.
Salicylamide (Parent)	1.28	1.15	1.28	Moderate lipophilicity; crosses BBB.
Aspirin (Reference)	1.19	1.19	-1.60	Ionized at physiological pH (pKa ~3.5).
5-Acetylsalicylamide	N/A	1.60	1.60	Higher lipophilicity due to ketone on ring.

Critical Insight: While acetylation typically increases lipophilicity (by adding a hydrophobic methyl group), the conversion of salicylamide to **O-acetylsalicylamide** disrupts the strong intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl. This exposure of polar groups can paradoxically lower or stagnate the

relative to the parent compound, impacting passive diffusion rates.

Visualization: Structural Isomerism & Properties



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Figure 1: Structural relationship and physicochemical divergence of **acetylsalicylamide** isomers.

Part 3: Experimental Protocols

Protocol A: Synthesis of O-Acetylsalicylamide

Objective: Selective O-acetylation of salicylamide without N-acetylation or rearrangement.

Reagents:

- Salicylamide (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Catalytic
or Pyridine
- Solvent: Ethyl Acetate or Toluene

Workflow:

- Dissolution: Dissolve 13.7 g (0.1 mol) of salicylamide in 50 mL of dry ethyl acetate.
- Addition: Add 12 mL of acetic anhydride slowly under stirring.

- Catalysis: Add 2-3 drops of conc.
- Reaction: Heat to reflux (approx. 70-80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).
- Quenching: Cool to room temperature. Pour mixture into 100 mL ice-water to hydrolyze excess anhydride.
- Isolation: Filter the white precipitate.
- Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.
- Validation: Verify structure via IR (Ester C=O at $\sim 1750\text{ cm}^{-1}$, Amide C=O at $\sim 1650\text{ cm}^{-1}$).

Protocol B: Determination of LogP (Shake-Flask Method)

Objective: Experimentally determine the partition coefficient () between n-octanol and water.

Reagents:

- n-Octanol (HPLC Grade, pre-saturated with water)
- Phosphate Buffer (pH 7.4, pre-saturated with octanol)
- **Acetylsalicylamide** sample^{[2][3][4][5][6][7]}

Step-by-Step Methodology:

- Phase Saturation: Agitate n-octanol and phosphate buffer (1:1 v/v) for 24 hours. Separate phases.
- Stock Preparation: Dissolve 10 mg of **Acetylsalicylamide** in 10 mL of pre-saturated n-octanol.
- Equilibration:

- Aliquot 5 mL of stock solution () into a centrifuge tube.
- Add 5 mL of pre-saturated buffer.
- Vortex for 30 minutes at 25°C.
- Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
- Quantification:
 - Analyze the octanol phase () and aqueous phase () using HPLC-UV (254 nm).
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile:Water (40:60).
- Calculation:

Note: If

is below detection limit, calculate based on mass balance:

.

Visualization: LogP Determination Workflow



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Figure 2: Workflow for the experimental determination of partition coefficient via Shake-Flask method.

Part 4: Pharmacokinetics & Hydrolysis

As a prodrug, **O-acetylsalicylamide** is designed to hydrolyze into salicylamide. The kinetics of this hydrolysis are pH-dependent and critical for establishing shelf-life and in vivo half-life.

- Mechanism: Nucleophilic attack of water/hydroxide on the ester carbonyl.
- Kinetics: Pseudo-first-order kinetics in buffered aqueous solution.
- Half-life ():
 - pH 1.2 (Stomach): Stable (hours).
 - pH 7.4 (Plasma): Rapid hydrolysis (minutes) due to esterase activity and base catalysis.

Implication: The low experimental

(0.5) suggests moderate passive absorption, but the rapid hydrolysis to the more lipophilic Salicylamide (

1.28) upon entering the systemic circulation drives tissue distribution.

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